Dipropylaminopretadalafil
Description
Dipropylaminopretadalafil is a synthetic analogue of tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor used clinically for erectile dysfunction. Unlike approved PDE5 inhibitors, this compound has been identified as an unapproved adulterant in dietary supplements, raising significant regulatory and safety concerns . Structurally, it features a dipropylamino group substituted at a specific position on the tadalafil backbone, which distinguishes it from both pharmaceutical tadalafil and other clandestine analogues. Its presence in commercial products underscores the need for robust analytical methods to differentiate it from related compounds .
Properties
Molecular Formula |
C₂₈H₃₃N₃O₅ |
|---|---|
Molecular Weight |
491.58 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogues
Dipropylaminopretadalafil belongs to a class of tadalafil derivatives modified to evade regulatory detection. Key structural analogues include:
| Compound Name | Substituent Groups | Molecular Weight (Da)* | Key Structural Differences |
|---|---|---|---|
| This compound | Dipropylamino group | ~504.6 | Propyl chains at amine position |
| Diethylaminopretadalafil | Diethylamino group | ~476.5 | Ethyl chains instead of propyl |
| Chloropropanoylpretadalafil | Chloropropanoyl moiety | ~523.0 | Chlorinated acyl group substitution |
| Desethyl Fondenafil | Desethyl modification | ~460.5 | Absence of ethyl group on core structure |
*Estimated based on analogous tadalafil derivatives.
Chloropropanoylpretadalafil’s halogenated side chain may enhance electrophilic reactivity, posing unique toxicity risks .
Analytical and Spectroscopic Differences
High-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) are critical for distinguishing this compound from analogues:
- Fragmentation Pathways: Under high-energy collision-induced dissociation (HCD), this compound exhibits distinct fragment ions (e.g., m/z 317.2 and 245.1) compared to diethylaminopretadalafil (m/z 289.1 and 217.0), attributable to the longer alkyl chain .
Pharmacokinetic and Pharmacodynamic Profiles
While clinical data are scarce, structural insights predict notable differences:
- Lipophilicity: The dipropylamino group likely prolongs half-life compared to diethylamino analogues, increasing risk of accumulation .
- Receptor Affinity : Propyl substituents may reduce PDE5 selectivity, potentiating off-target effects (e.g., PDE6 inhibition linked to visual disturbances) .
- Metabolism : Longer alkyl chains could slow hepatic oxidation, altering metabolite profiles versus shorter-chain analogues .
Regulatory and Commercial Considerations
This compound is marketed as a research chemical (e.g., Toronto Research Chemicals, Catalog No. D293795) , but its detection in dietary supplements highlights illicit use . Regulatory challenges include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
